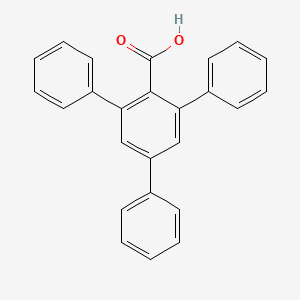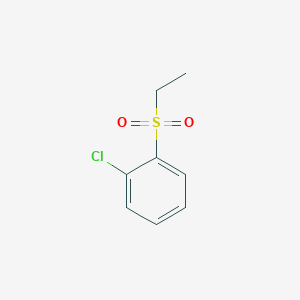![molecular formula C16H16O2 B3145376 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-35-8](/img/structure/B3145376.png)
4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid, also known as 4-Isopropylbiphenyl, is an organic compound . It has a molecular formula of C15H16 .
Synthesis Analysis
The synthesis of 4-Isopropylbiphenyl can be achieved from Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester . The raw materials used in the synthesis include 1,1’-Biphenyl, 3,3’-bis(1-methylethyl)-, 2-(4-BIPHENYLYL)-2-PROPANOL, 3-ISOPROPYLBIPHENYL, 1-IODO-4-ISOPROPYLBENZENE, and 4,4’-DIISOPROPYLBIPHENYL .Molecular Structure Analysis
The molecular structure of 4-Isopropylbiphenyl is characterized by a molecular formula of C15H16 . The average mass is 196.288 Da and the monoisotopic mass is 196.125198 Da .Chemical Reactions Analysis
The Suzuki Reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . This reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids . It is an important method of synthesizing many styrenes, alkenes, and biphenyls .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropylbiphenyl include a molecular weight of 196.29 . It has a melting point of 11°C and a boiling point of 110-112°C at 1mm . The density is 1.461 g/cm3 and the refractive index is 1.5840 .Scientific Research Applications
- Importance : These materials exhibit exceptional heat resistance, elastic modulus, and tensile strength, making them valuable in applications such as aerospace components, protective gear, and industrial textiles .
High-Performance Polymers and Aramid Resins
Surface Modification of Carbon Nanotubes
Mechanism of Action
Safety and Hazards
4-Isopropylbiphenyl may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
4-(4-propan-2-ylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQBHJGVGQWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)
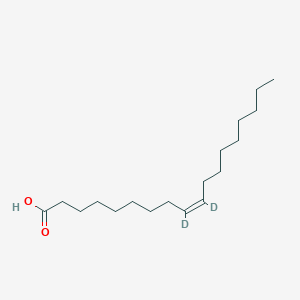
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)
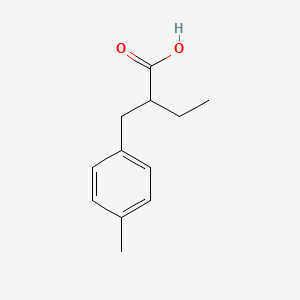

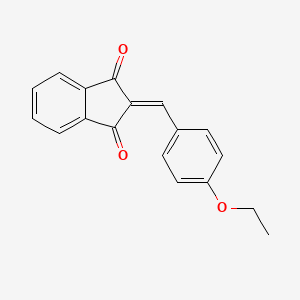
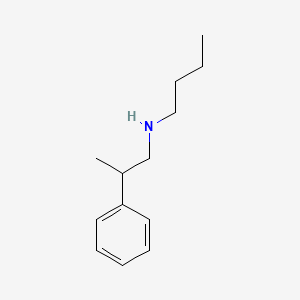
![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)
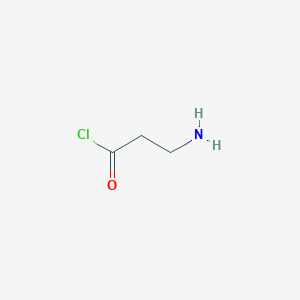


![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
